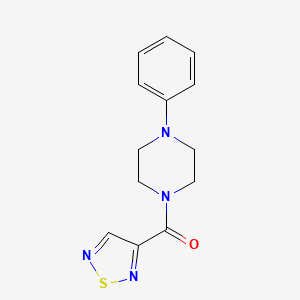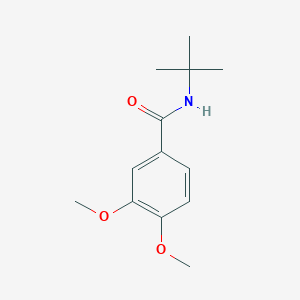
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate
説明
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate, also known as coumarin-7-acetate, is a naturally occurring compound found in many plants, including cinnamon, tonka beans, and sweet clover. It has been used for centuries in traditional medicine as an anti-inflammatory, anti-coagulant, and anti-tumor agent. In recent years, the compound has gained attention from the scientific community for its potential applications in various fields, including drug development and agriculture.
作用機序
The mechanism of action of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain, as well as the activity of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and cancer progression.
Biochemical and Physiological Effects:
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate has been shown to possess a range of biochemical and physiological effects. In vitro studies have shown that the compound possesses anti-tumor, anti-inflammatory, and anti-coagulant properties. In vivo studies have shown that the compound possesses anti-fungal and anti-bacterial properties, as well as the ability to reduce inflammation and pain. The compound has also been shown to possess antioxidant properties, making it a potential candidate for the development of new materials for use in environmental remediation.
実験室実験の利点と制限
One advantage of using 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. Another advantage is its broad range of potential applications, which makes it a versatile compound for use in various fields. One limitation of using 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetatecetate in lab experiments is its potential toxicity at high doses, which requires careful handling and monitoring.
将来の方向性
There are many future directions for the research and development of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate. One potential direction is the development of new drugs based on the compound's anti-tumor, anti-inflammatory, and anti-coagulant properties. Another potential direction is the development of new materials for use in environmental remediation based on the compound's antioxidant properties. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
科学的研究の応用
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate has shown potential in various scientific research applications, including drug development, agriculture, and environmental science. In drug development, the compound has been shown to possess anti-tumor, anti-inflammatory, and anti-coagulant properties, making it a promising candidate for the development of new drugs. In agriculture, 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetatecetate has been shown to possess anti-fungal and anti-bacterial properties, making it a potential alternative to synthetic pesticides. In environmental science, the compound has been shown to possess antioxidant properties, making it a potential candidate for the development of new materials for use in environmental remediation.
特性
IUPAC Name |
(3,4,8-trimethyl-2-oxochromen-7-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-7-8(2)14(16)18-13-9(3)12(17-10(4)15)6-5-11(7)13/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHWEIQZVGZLRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-isopropylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5781055.png)



![benzaldehyde [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5781086.png)
![1-[(4-nitrophenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5781092.png)


![N~2~-cyclohexyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5781114.png)
![N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B5781122.png)



